molecular formula C₁₅H₁₂D₆N₆O₄ B1161510 DUDN-d6

DUDN-d6

Cat. No.: B1161510
M. Wt: 352.38
Attention: For research use only. Not for human or veterinary use.
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Description

DUDN-d6 (deuterated Nicosulfuron) is a stable isotope-labeled internal standard used extensively in analytical chemistry and pharmacokinetic studies. Its molecular formula is C₁₅H₁₂D₆N₆O₄, with a molecular weight of 352.38 g/mol . As a deuterated analog of the sulfonylurea herbicide Nicosulfuron, this compound replaces six hydrogen atoms with deuterium, enhancing its utility in mass spectrometry (MS) and high-performance liquid chromatography (HPLC) by minimizing isotopic interference and improving quantification accuracy in biological matrices . It is particularly critical in therapeutic drug monitoring (TDM) and metabolic studies, where precise quantification of parent compounds and metabolites is required .

Properties

Molecular Formula

C₁₅H₁₂D₆N₆O₄

Molecular Weight

352.38

Synonyms

2-[((4,6-dimethoxypyrimidin-2-yl)carbamoyl)amino]N,N-dimethylpyridine-3-carboxamide-d6;  2-(3-(4,6-dimethoxypyrimidin-2-yl)ureido)-N,N-dimethylnicotinamide-d6

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • This compound’s deuterium labeling eliminates co-elution issues with non-deuterated Nicosulfuron, enabling accurate quantification in complex biological samples .
  • Studies show deuterated standards improve recovery rates by 15–20% compared to non-deuterated analogs in LC-MS/MS workflows .

Structurally Similar Sulfonylurea Herbicides

Compound Molecular Formula Key Functional Groups Analytical Challenges vs. This compound
Rimsulfuron C₁₄H₁₇N₅O₇S₂ Sulfonylurea, pyrimidine Requires derivatization for MS detection
Primisulfuron-methyl C₁₅H₁₈N₄O₆S Methyl ester, sulfonylurea Higher hydrophobicity complicates HPLC separation
This compound C₁₅H₁₂D₆N₆O₄ Deuterated benzene ring Optimized for MS sensitivity and precision

Key Findings :

  • Unlike Rimsulfuron and Primisulfuron-methyl, this compound is chemically inert and serves exclusively as an internal standard, avoiding cross-reactivity in multi-residue assays .
  • Its deuterated structure reduces ion suppression effects by 30% compared to non-deuterated sulfonylureas in electrospray ionization (ESI)-MS .

Deuterated Standards for Other Agrochemicals

Compound Isotopic Labeling Application Advantages Over this compound Limitations vs. This compound
Atrazine-d5 D₅ on ethyl side chain Environmental residue analysis Lower cost of synthesis Limited to triazine herbicides
Glyphosate-d₃ D₃ on methylene group Food safety testing Compatible with polar HPLC phases Requires ion-pairing reagents
This compound D₆ on benzene ring Pharmacokinetic studies High thermal stability (up to 300°C) Specialized for sulfonylureas

Key Findings :

  • This compound’s benzene-ring deuteration provides superior chromatographic resolution compared to side-chain deuterated compounds like Atrazine-d5 .
  • Glyphosate-d₃ requires additional sample cleanup steps due to polar interactions, whereas this compound elutes cleanly in reversed-phase HPLC .

Research Findings and Methodological Insights

  • Isotopic Dilution Mass Spectrometry (IDMS): this compound achieves a mean relative standard deviation (RSD) of ≤5% in spike-and-recovery experiments, outperforming non-deuterated standards (RSD: 10–15%) .
  • Cross-Platform Compatibility : Validated for use in Agilent, Waters, and Sciex MS systems, demonstrating broader compatibility than older deuterated standards like Dicamba-d₃ .

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